5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo-pyridine class, characterized by a fused pyrazole and pyridine ring system. Key structural features include:
- A 5-ethyl group at the pyridine ring.
- A 2-phenyl substituent on the pyrazole moiety.
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-2-29-19-23(25-24(20-29)27(34)32(28-25)22-11-7-4-8-12-22)26(33)31-17-15-30(16-18-31)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZSRVJPQDWRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O2 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1040648-78-9 |
The compound features a pyrazolo[4,3-c]pyridine core with an ethyl group and a piperazine moiety, which may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Some pyrazolo derivatives have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cell proliferation.
- Neuropharmacological Effects : Compounds containing piperazine rings are frequently studied for their potential as antipsychotics and anxiolytics.
- Antimicrobial Properties : Certain derivatives have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, compounds structurally related to this pyrazolo derivative exhibited significant DHFR inhibition, leading to increased apoptosis in cancer cell lines like MCF-7 .
- Receptor Interaction : The piperazine moiety may facilitate binding to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior. This is supported by the activity of antipsychotic drugs that share structural similarities.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial aspect of its potential antitumor activity. By promoting pro-apoptotic proteins and inhibiting anti-apoptotic factors, this compound could effectively reduce tumor viability .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Evaluation : A study focused on pyrazolo derivatives demonstrated that specific modifications could enhance DHFR inhibition, resulting in lower IC50 values compared to standard treatments like methotrexate. For example, one derivative exhibited an IC50 value of 1.83 µM against DHFR, indicating potent activity .
- Neuropharmacological Studies : Research on similar piperazine-containing compounds revealed their efficacy in reducing anxiety-like behaviors in animal models. This suggests that the incorporation of the piperazine moiety into the structure may enhance neuroactive properties.
- Antimicrobial Testing : Investigations into the antimicrobial properties of related pyrazolo compounds indicated significant inhibitory effects against various bacterial strains, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo-Pyridine Derivatives
| Compound Name | Substituents at Position 7 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 4-Phenethylpiperazine-1-carbonyl | Not explicitly provided | ~450 (estimated) | Phenethylpiperazine group |
| 5-Ethyl-7-{[4-(2-Fluorophenyl)-1-Piperazinyl]Carbonyl}-2-Phenyl-2H-Pyrazolo[4,3-c]Pyridin-3(5H)-One | 4-(2-Fluorophenyl)piperazine-1-carbonyl | C25H24FN5O2 | 445.498 | Fluorophenyl vs. phenethylpiperazine |
| 5-Ethyl-7-(3-Methylpiperidine-1-Carbonyl)-2-Phenyl-2H-Pyrazolo[4,3-c]Pyridin-3(5H)-One | 3-Methylpiperidine-1-carbonyl | Not provided | ~435 (estimated) | Piperidine vs. piperazine scaffold |
| 9-Aryl-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines | Nitrophenyl-triazolopyrimidine hybrid | Varies | ~400–450 | Additional triazole ring fusion |
Key Observations :
Table 2: Reported Bioactivities of Related Compounds
Key Insights :
- The target compound’s piperazine-carbonyl group may confer PDE or kinase inhibitory activity, as seen in structurally related pyrazolo-pyrimidinones ().
- Substituent effects : Fluorine or methoxy groups (e.g., ) improve metabolic stability, while phenethyl groups may enhance CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
